1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime
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Overview
Description
“1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime” is a chemical compound . It is a complex organic molecule that contains a trifluoromethyl group and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a trifluoromethyl group and a pyridinyl group . Unfortunately, specific structural details or diagrams are not provided in the sources I found.Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) derivatives are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
It’s worth noting that compounds with similar structures, such as fluazuron, work by inhibiting the chitin synthase of parasites like ticks, thereby hindering their normal growth and development .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may interfere with the biochemical pathways related to the synthesis of chitin, a key component in the exoskeleton of arthropods .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to the death of parasites like ticks by inhibiting their growth and development .
Advantages and Limitations for Lab Experiments
One of the main advantages of COTI-2 is its specificity for mutant p53, which makes it a promising candidate for targeted therapy. However, the limitations of COTI-2 include its low solubility and stability, which can affect its efficacy in vivo. Further research is needed to optimize the formulation and delivery of COTI-2 for clinical use.
Future Directions
There are several future directions for research on COTI-2. One area of focus is the optimization of its formulation and delivery for clinical use. Another area of research is the identification of biomarkers that can predict the response of cancer cells to COTI-2. Additionally, further studies are needed to investigate the potential use of COTI-2 in combination with other therapies for the treatment of cancer.
Synthesis Methods
The synthesis of COTI-2 involves several steps, including the reaction of 2-chloro-5-nitropyridine with 3-chlorophenol in the presence of a base to form 3-(2-chloro-5-nitropyridin-3-yloxy)phenol. This compound is then reacted with ethyl chloroformate to form 1-(3-{[3-chloro-5-(ethoxycarbonyl)-2-pyridinyl]oxy}phenyl)-1-ethanone, which is then reacted with hydroxylamine hydrochloride to form COTI-2.
Scientific Research Applications
COTI-2 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and plays a crucial role in tumor growth and progression. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
properties
IUPAC Name |
(NE)-N-[1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-8(20-21)9-3-2-4-11(5-9)22-13-12(15)6-10(7-19-13)14(16,17)18/h2-7,21H,1H3/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTIHTYQJAGVAD-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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